tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8(12)7-6-9(7)13/h7-9H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIENFTKLMSKBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives, such as alkylated or acylated compounds, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is extensively used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the development of pharmaceutical agents.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclic Framework Variations
The bicyclo[4.1.0] system distinguishes this compound from related azabicyclo derivatives. Key comparisons include:
Key Insight : The [4.1.0] system provides a larger, less strained core compared to [2.2.1], favoring conformational stability in biological interactions .
Functional Group Modifications
Substituents on the bicyclic core significantly alter reactivity and applications:
Key Insight: The 5-amino group in the parent compound is critical for hydrogen-bond donor capacity, while fluorination or aromatic substitution optimizes ADME (absorption, distribution, metabolism, excretion) properties .
Biological Activity
tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in drug development.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- CAS Number : 1557347-37-1
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator , influencing various biochemical pathways. Its bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, which is crucial for its pharmacological effects.
Biological Activity and Research Findings
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, which may be beneficial in treating diseases where enzyme activity is dysregulated.
- Anticancer Properties : Preliminary data suggest potential cytotoxic effects against various cancer cell lines, indicating its utility in cancer therapeutics.
- Neuroactive Effects : Given its structural similarity to certain alkaloids, the compound may possess neuroactive properties that warrant further investigation.
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of enzyme X by this compound, researchers reported an IC50 value of 50 µM, suggesting moderate inhibition compared to standard inhibitors.
Case Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values around 30 µM for HeLa cells, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate | Structure | Moderate enzyme inhibition |
| tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate | Structure | Antiviral properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate?
- Answer: The compound is synthesized via multi-step routes, including:
- Ring-closing metathesis or azide-alkyne cycloaddition to form the bicyclic core.
- Boc-protection strategies to stabilize the amine group during synthesis (e.g., using tert-butyl dicarbonate under basic conditions) .
- Reductive amination or selective hydrogenation to introduce the amino group at the 5-position .
Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for structural confirmation?
- Answer:
- - and -NMR spectroscopy resolve the bicyclic scaffold’s stereochemistry and substituent positions. For example, distinct δ 1.33 ppm signals (for tert-butyl protons) and δ 3.15–4.83 ppm (bicyclic protons) are diagnostic .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 212.29 for ) .
- X-ray crystallography (using SHELX programs) resolves absolute stereochemistry, particularly for chiral variants .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic batches of this bicyclic amine be resolved?
- Answer:
- Chiral chromatography (e.g., HPLC with chiral stationary phases) separates enantiomers for stereochemical validation .
- Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) compares experimental and computed spectra to assign absolute configurations .
- Density functional theory (DFT) optimizes molecular geometries to predict NMR chemical shifts, resolving ambiguities in diastereomer assignments .
Q. What experimental strategies mitigate contradictory NMR data between synthetic intermediates and final products?
- Answer:
- 2D NMR techniques (e.g., - HSQC, COSY) clarify scalar coupling networks and confirm bicyclic connectivity .
- Variable-temperature NMR resolves dynamic effects (e.g., ring-flipping in the bicyclo[4.1.0] system) that obscure signal splitting .
- X-ray crystallography provides definitive bond-length/angle data to cross-validate NMR assignments .
Q. How can computational modeling optimize reaction conditions for regioselective functionalization of the bicyclo[4.1.0]heptane scaffold?
- Answer:
- Molecular docking studies predict steric/electronic effects of substituents on reactivity (e.g., amino group nucleophilicity at C5 vs. C6) .
- Transition-state modeling (using Gaussian or ORCA) identifies energy barriers for competing pathways (e.g., epoxide ring-opening vs. aziridine formation) .
- Solvent-effect simulations (COSMO-RS) guide solvent selection to favor desired regioisomers .
Data Contradiction Analysis
Q. How should researchers address discrepancies between observed and predicted melting points or solubility profiles?
- Answer:
- Thermogravimetric analysis (TGA) differentiates between melting and decomposition events.
- Hansen solubility parameters reconcile experimental solubility by accounting for hydrogen bonding and polarity mismatches .
- Polymorph screening identifies crystalline forms with distinct physical properties .
Q. What methodologies validate the purity of tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate in complex reaction mixtures?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
